alpha-Fluoro-beta-ureidopropionic acid
alpha-Fluoro-beta-ureidopropionic acid
A metabolite of Capecitabine
Alpha-Fluoro-beta-ureidopropionic acid, also known as 2-fluoro-3-ureidopropionate or fupa, belongs to the class of organic compounds known as alpha-halocarboxylic acids. These are carboxylic acids containing a halogen atom bonded to the alpha carbon atom. Alpha-Fluoro-beta-ureidopropionic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Alpha-Fluoro-beta-ureidopropionic acid has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood.
Alpha-Fluoro-beta-ureidopropionic acid is an organohalogen compound and a carboxylic acid.
Alpha-Fluoro-beta-ureidopropionic acid, also known as 2-fluoro-3-ureidopropionate or fupa, belongs to the class of organic compounds known as alpha-halocarboxylic acids. These are carboxylic acids containing a halogen atom bonded to the alpha carbon atom. Alpha-Fluoro-beta-ureidopropionic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Alpha-Fluoro-beta-ureidopropionic acid has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood.
Alpha-Fluoro-beta-ureidopropionic acid is an organohalogen compound and a carboxylic acid.
Brand Name:
Vulcanchem
CAS No.:
5006-64-4
VCID:
VC20812160
InChI:
InChI=1S/C4H7FN2O3/c5-2(3(8)9)1-7-4(6)10/h2H,1H2,(H,8,9)(H3,6,7,10)
SMILES:
C(C(C(=O)O)F)NC(=O)N
Molecular Formula:
C4H7FN2O3
Molecular Weight:
150.11 g/mol
alpha-Fluoro-beta-ureidopropionic acid
CAS No.: 5006-64-4
Cat. No.: VC20812160
Molecular Formula: C4H7FN2O3
Molecular Weight: 150.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | A metabolite of Capecitabine Alpha-Fluoro-beta-ureidopropionic acid, also known as 2-fluoro-3-ureidopropionate or fupa, belongs to the class of organic compounds known as alpha-halocarboxylic acids. These are carboxylic acids containing a halogen atom bonded to the alpha carbon atom. Alpha-Fluoro-beta-ureidopropionic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Alpha-Fluoro-beta-ureidopropionic acid has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Alpha-Fluoro-beta-ureidopropionic acid is an organohalogen compound and a carboxylic acid. |
|---|---|
| CAS No. | 5006-64-4 |
| Molecular Formula | C4H7FN2O3 |
| Molecular Weight | 150.11 g/mol |
| IUPAC Name | 3-(carbamoylamino)-2-fluoropropanoic acid |
| Standard InChI | InChI=1S/C4H7FN2O3/c5-2(3(8)9)1-7-4(6)10/h2H,1H2,(H,8,9)(H3,6,7,10) |
| Standard InChI Key | FKTHAKABFGARQH-UHFFFAOYSA-N |
| SMILES | C(C(C(=O)O)F)NC(=O)N |
| Canonical SMILES | C(C(C(=O)O)F)NC(=O)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator